2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid
Overview
Description
2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with bromine, sulfamoyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with thiophene-3-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position. The sulfamoyl group can be introduced via sulfonation followed by amination.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield thiol derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: NBS in the presence of a radical initiator.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Amination: Ammonia or primary amines under basic conditions.
Major Products:
Substituted Thiophenes: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Sulfonic Acid Derivatives: Oxidation products.
Thiol Derivatives: Reduction products.
Scientific Research Applications
2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the bromine atom may facilitate binding through halogen bonding.
Comparison with Similar Compounds
2-Bromo-thiophene-3-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in certain applications.
5-Sulfamoyl-thiophene-3-carboxylic acid: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-Chloro-5-sulfamoyl-thiophene-3-carboxylic acid: Similar structure but with chlorine instead of bromine, potentially altering its reactivity and binding properties.
Uniqueness: 2-Bromo-5-sulfamoyl-thiophene-3-carboxylic acid is unique due to the combination of bromine and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-sulfamoylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4S2/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWSLKPCPFDKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Br)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219297 | |
Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938066-15-0 | |
Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938066-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminosulfonyl)-2-bromo-3-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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